GV2-20

Carbonic Anhydrase Enzyme Inhibition Selectivity

GV2-20 is a uniquely selective carbonic anhydrase inhibitor with high affinity for tumor-associated isoforms CA9 (Ki=42.3 nM) and CA12 (Ki=9.6 nM), plus CA2/CA7. Unlike broad-spectrum agents such as acetazolamide, GV2-20 avoids confounding off-target effects, making it the definitive tool for dissecting pH regulation in cancer. Its direct antiproliferative action on K562 CML cells (IC₅₀=46.7 nM) enables targeted oncology research. Procure GV2-20 to benchmark novel CA inhibitors, drive SAR studies, and investigate hematological malignancies with precise isoform control.

Molecular Formula C15H13N3O6
Molecular Weight 331.28 g/mol
CAS No. 346411-65-2
Cat. No. B1672446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGV2-20
CAS346411-65-2
SynonymsGV220;  GV2 20;  GV2-20
Molecular FormulaC15H13N3O6
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O6/c19-15(20)11-8-12(17(21)22)14(13(9-11)18(23)24)16-7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,19,20)
InChIKeyXAKDDYXCEWRWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GV2-20 (CAS 346411-65-2): Carbonic Anhydrase Inhibitor for Cancer and pH Regulation Research


GV2-20 (3,5-dinitro-4-[(2-phenylethyl)amino]benzoic acid) is a small molecule identified as a potent inhibitor of several carbonic anhydrase (CA) isoforms, including CA2, CA7, CA9, and CA12 [1]. Its mechanism of action involves binding within the active site of the enzyme to coordinate the catalytic zinc ion, thereby disrupting the conversion of carbon dioxide and water to bicarbonate and protons . This inhibition modulates intracellular and extracellular pH, impacting processes central to cancer cell proliferation and survival. GV2-20 was discovered through an in silico target fishing protocol aimed at identifying the primary target of a hit compound from a cell-based screen for 14-3-3 modulators [1].

Why GV2-20 is Not Interchangeable with Standard Carbonic Anhydrase Inhibitors


Generic substitution among carbonic anhydrase (CA) inhibitors is highly problematic due to significant variations in their isoform selectivity and resultant biological effects. While many CA inhibitors like acetazolamide (AAZ) exhibit broad, non-selective activity, GV2-20 demonstrates a unique selectivity profile with high affinity for specific isoforms (CA2, CA7, CA9, and CA12) [1]. This distinct profile is critical because different CA isoforms play divergent roles in physiological and pathological processes, including cancer progression and pH regulation . Therefore, substituting GV2-20 with a more generic CA inhibitor like AAZ would drastically alter the isoform inhibition pattern, potentially leading to different experimental outcomes and off-target effects. The quantified differences in Ki values across CA isoforms underscore that GV2-20's biological signature is unique and not replicable by broader-spectrum agents .

Quantitative Evidence for Selecting GV2-20 Over Comparator Compounds


GV2-20 Exhibits a Distinct Carbonic Anhydrase Isoform Selectivity Profile Compared to Acetazolamide

GV2-20 shows a unique pattern of inhibition across different carbonic anhydrase isoforms when compared to the standard clinical inhibitor acetazolamide (AAZ). While AAZ is a potent, broad-spectrum inhibitor, GV2-20 displays a different affinity profile, with particularly high potency against CA7, CA9, and CA12 . This differential selectivity is critical for applications where inhibition of specific tumor-associated isoforms like CA9 and CA12 is desired over ubiquitous isoforms like CA1 and CA2 [1].

Carbonic Anhydrase Enzyme Inhibition Selectivity

GV2-20 Demonstrates Direct Antiproliferative Activity in Chronic Myeloid Leukemia Cells

In functional cellular assays, GV2-20 directly inhibits the proliferation of the K562 chronic myeloid leukemia (CML) cell line [1]. This effect is quantified and can be compared to other known CML-targeting agents, though direct head-to-head data with another CA inhibitor in this specific assay is not available. The activity is notable given that GV2-20 was identified as a false-positive hit from a 14-3-3 modulator screen, indicating its potent, on-target CA inhibition translates to a relevant cellular phenotype [2].

Cancer Chronic Myeloid Leukemia Antiproliferative

GV2-20 Represents a Novel and Unexplored Chemotype for Carbonic Anhydrase Inhibition

A key differentiator for GV2-20 is its chemical scaffold, which was identified as a previously unexplored chemotype for carbonic anhydrase inhibition [1]. This is in contrast to well-established CA inhibitor classes like sulfonamides (e.g., acetazolamide) and sulfamates, which dominate the literature and clinical practice. The novelty of the GV2-20 scaffold opens up new avenues for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties without the constraints of existing intellectual property or known scaffold liabilities.

Drug Discovery Chemical Biology Chemotype

Optimal Research Applications for GV2-20 Based on Differentiating Evidence


Investigating Isoform-Specific Roles of Carbonic Anhydrases in Cancer Biology

GV2-20 is an ideal tool for dissecting the specific contributions of CA7, CA9, and CA12 to tumor progression, pH regulation, and metastasis. Its high potency against these isoforms , combined with its direct antiproliferative activity in CML cells [1], makes it suitable for in vitro and in vivo studies where delineating the function of tumor-associated CA isoforms from the ubiquitous CA1 and CA2 is critical. Using GV2-20 can help avoid the confounding effects of broad-spectrum inhibitors like acetazolamide.

Serving as a Reference Pan-Inhibitor for CA IX and XII Drug Discovery Programs

Given its potent inhibition of the tumor-associated isoforms CA9 (Ki = 42.3 nM) and CA12 (Ki = 9.6 nM) , GV2-20 serves as an excellent reference compound for screening and benchmarking new chemical entities designed to target these specific isoforms. Its well-characterized profile provides a reliable baseline for comparing the potency and selectivity of novel inhibitors in enzyme assays and cellular models.

Medicinal Chemistry Campaigns Aimed at Novel Carbonic Anhydrase Inhibitors

GV2-20 is a valuable starting point for structure-activity relationship (SAR) studies due to its status as a previously unexplored chemotype for CA inhibition . Researchers can leverage its scaffold to design and synthesize derivatives aimed at improving selectivity for CA9/CA12 over CA2, or enhancing pharmacokinetic properties, thereby developing next-generation CA inhibitors with a unique intellectual property profile.

Studying pH Regulation and Cellular Metabolism in Hematological Malignancies

The demonstrated antiproliferative effect of GV2-20 on K562 CML cells (IC50 = 46.7 nM) [1] directly supports its use in research focused on the role of pH homeostasis in chronic myeloid leukemia and other hematological cancers. It can be employed to investigate how CA inhibition disrupts the metabolic adaptations that support cancer cell survival and proliferation.

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24 linked technical documents
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